![molecular formula C18H22N2O4 B14472568 (E)-Bis[4-(dimethoxymethyl)phenyl]diazene CAS No. 67591-46-2](/img/structure/B14472568.png)
(E)-Bis[4-(dimethoxymethyl)phenyl]diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Bis[4-(dimethoxymethyl)phenyl]diazene is an organic compound characterized by the presence of two phenyl rings substituted with dimethoxymethyl groups and connected by a diazene (N=N) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis[4-(dimethoxymethyl)phenyl]diazene typically involves the reaction of 4-(dimethoxymethyl)aniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 4-(dimethoxymethyl)aniline under basic conditions to yield the desired diazene compound. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium intermediate and the successful formation of the diazene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-Bis[4-(dimethoxymethyl)phenyl]diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazene linkage can yield the corresponding hydrazine derivative.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
(E)-Bis[4-(dimethoxymethyl)phenyl]diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its diazene linkage.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-Bis[4-(dimethoxymethyl)phenyl]diazene involves its interaction with specific molecular targets. The diazene linkage can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Similar structure with a diazene linkage but lacks the dimethoxymethyl substituents.
Benzidine: Contains a similar diazene linkage but with different substituents on the phenyl rings.
Uniqueness
(E)-Bis[4-(dimethoxymethyl)phenyl]diazene is unique due to the presence of dimethoxymethyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other diazene-containing compounds and contributes to its specific properties and applications.
Properties
CAS No. |
67591-46-2 |
|---|---|
Molecular Formula |
C18H22N2O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
bis[4-(dimethoxymethyl)phenyl]diazene |
InChI |
InChI=1S/C18H22N2O4/c1-21-17(22-2)13-5-9-15(10-6-13)19-20-16-11-7-14(8-12-16)18(23-3)24-4/h5-12,17-18H,1-4H3 |
InChI Key |
PVORTSHKIXBDQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



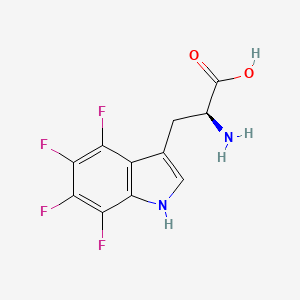
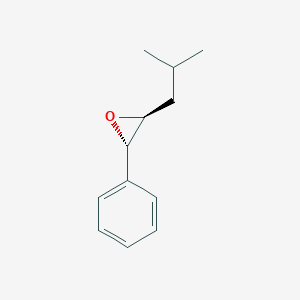
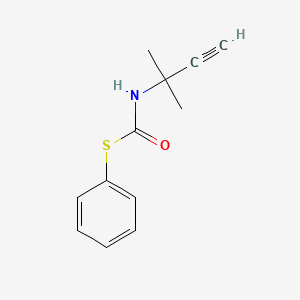
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)

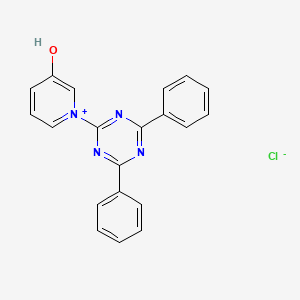
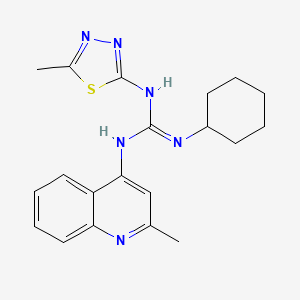
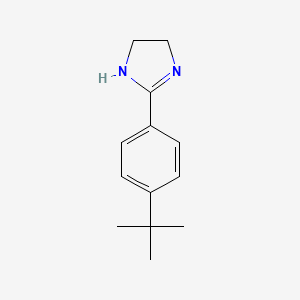
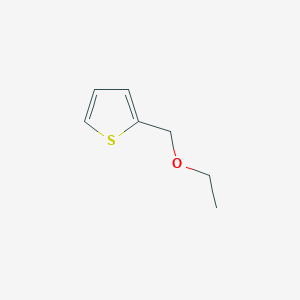

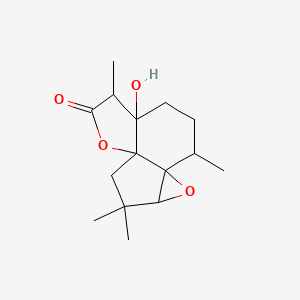
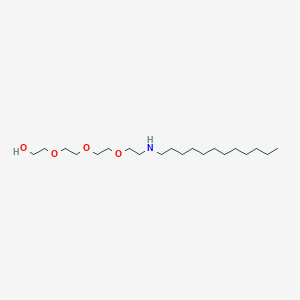
![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)
